molecular formula C12H14N4O2 B254614 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one

3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one

Cat. No. B254614
M. Wt: 246.27 g/mol
InChI Key: ZBEFBVKQKAUCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one, also known as MMTR, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MMTR is a heterocyclic compound that belongs to the class of triazines and is known for its unique chemical structure, which makes it suitable for various applications.

Mechanism of Action

The mechanism of action of 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one is still not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has been shown to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase, which are involved in the growth and proliferation of cancer cells. 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has also been shown to inhibit the activation of various signaling pathways, including the PI3K/Akt pathway, which is involved in the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has been shown to exhibit various biochemical and physiological effects. 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has been reported to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells. 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has also been shown to exhibit activity against various bacteria, including Staphylococcus aureus and Escherichia coli. 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has been reported to exhibit anti-inflammatory and antioxidant activities, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has several advantages for lab experiments, including its high purity and yield, which make it suitable for various applications. 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one is also easy to synthesize and can be obtained in large quantities. However, 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has some limitations, including its limited solubility in water, which may affect its bioavailability and activity. 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one also requires further optimization to improve its potency and selectivity.

Future Directions

There are several future directions for the research on 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one. One of the future directions is to investigate the mechanism of action of 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one in more detail to understand how it inhibits the growth and proliferation of cancer cells. Another future direction is to optimize the synthesis method of 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one to improve its potency and selectivity. Additionally, future research could focus on the development of 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one-based drugs for the treatment of cancer and bacterial infections. Overall, 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has significant potential for various scientific research applications, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one involves the reaction of 2-methoxy-5-methylaniline with ethyl acetoacetate, followed by the addition of hydrazine hydrate. The reaction mixture is then refluxed in ethanol, and the resulting product is recrystallized from ethanol to obtain 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one in high yield with excellent purity. The synthesis method of 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has been extensively studied and optimized to obtain the compound with high purity and yield.

Scientific Research Applications

3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has been widely used in scientific research due to its potential applications in various areas. 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has been reported to exhibit activity against various types of cancer, including breast cancer, lung cancer, and colon cancer. 3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one has also been shown to have potential applications in the treatment of bacterial infections, as it has been shown to exhibit activity against various bacteria, including Staphylococcus aureus and Escherichia coli.

properties

Product Name

3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

3-(2-methoxy-5-methylanilino)-6-methyl-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C12H14N4O2/c1-7-4-5-10(18-3)9(6-7)13-12-14-11(17)8(2)15-16-12/h4-6H,1-3H3,(H2,13,14,16,17)

InChI Key

ZBEFBVKQKAUCRJ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC2=NC(=O)C(=NN2)C

SMILES

CC1=CC(=C(C=C1)OC)NC2=NC(=O)C(=NN2)C

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC(=O)C(=NN2)C

Origin of Product

United States

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